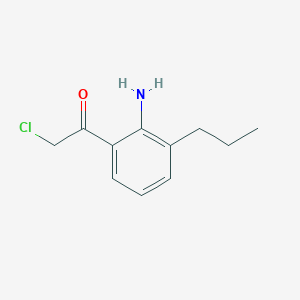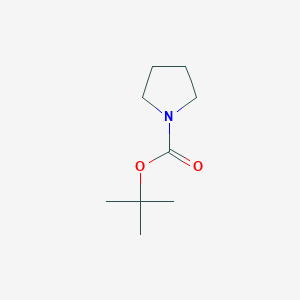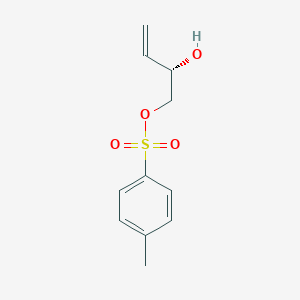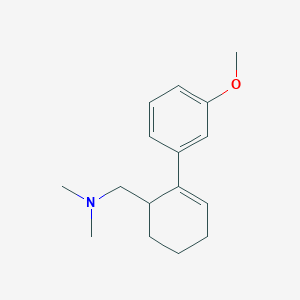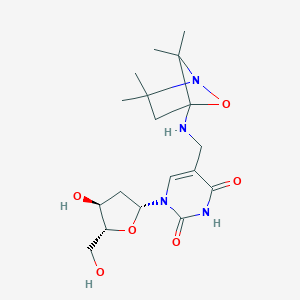
Dumpda
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dumpda is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Dumpda is not well understood, but it is believed to involve the formation of a reactive intermediate that can undergo various reactions. This intermediate can react with other compounds, such as nucleophiles or electrophiles, to form new compounds. Dumpda can also undergo oxidation or reduction reactions to form other compounds.
Effets Biochimiques Et Physiologiques
Dumpda has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Dumpda has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Dumpda in lab experiments is its unique properties, which can allow researchers to study various reactions and processes. Dumpda can also be used as a building block for the synthesis of other compounds, which can be useful in drug discovery. However, one of the limitations of using Dumpda is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for Dumpda research. One area of interest is the development of new synthetic methods for Dumpda and its derivatives. Another area of interest is the study of Dumpda's potential applications in drug discovery and development. Dumpda's unique properties make it a promising candidate for the development of new drugs. Additionally, there is potential for Dumpda to be used in the development of new materials, such as polymers and catalysts. Finally, there is potential for Dumpda to be used in the study of enzyme-catalyzed reactions and other biochemical processes.
Méthodes De Synthèse
The synthesis method of Dumpda involves the reaction of 2,3-dimethyl-1,3-butadiene with sulfuric acid. This reaction produces a mixture of isomers, which can be separated using column chromatography. The resulting compound is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Dumpda has been used in various scientific research applications, including the study of organic chemistry, biochemistry, and pharmacology. This compound has been shown to have unique properties that make it useful in these fields. For example, Dumpda can be used as a building block for the synthesis of other compounds, and it can also be used to study enzyme-catalyzed reactions.
Propriétés
Numéro CAS |
132723-74-1 |
|---|---|
Nom du produit |
Dumpda |
Formule moléculaire |
C18H28N4O6 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(2,2,6,6-tetramethyl-5-oxa-1-azabicyclo[2.1.1]hexan-4-yl)amino]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H28N4O6/c1-16(2)9-18(17(3,4)22(16)28-18)19-6-10-7-21(15(26)20-14(10)25)13-5-11(24)12(8-23)27-13/h7,11-13,19,23-24H,5-6,8-9H2,1-4H3,(H,20,25,26)/t11-,12+,13+,18?/m0/s1 |
Clé InChI |
HQTYIWXILSECNP-ZEWPLCRBSA-N |
SMILES isomérique |
CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O)C |
SMILES |
CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O)C |
SMILES canonique |
CC1(CC2(C(N1O2)(C)C)NCC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O)C |
Synonymes |
5-(((2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)amino)methyl)-2'-deoxyuridine DUMPDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
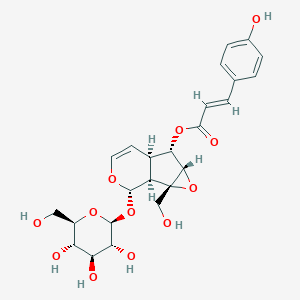
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)
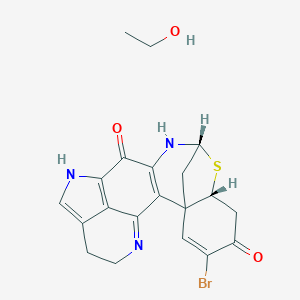
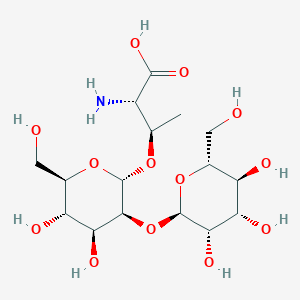
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)
